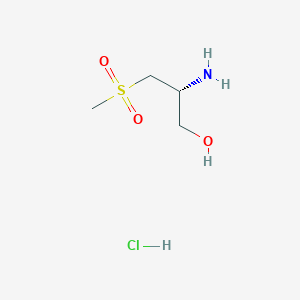

(2R)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride

Description

(2R)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride is a chemical compound with a specific stereochemistry, indicated by the (2R) configuration. This compound is characterized by the presence of an amino group, a methylsulfonyl group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name |

(2R)-2-amino-3-methylsulfonylpropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S.ClH/c1-9(7,8)3-4(5)2-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESKBLYETLZNDS-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mitsunobu Reaction-Based Synthesis

The Mitsunobu reaction enables the stereospecific conversion of alcohols to sulfonates while retaining configuration. For (2R)-2-amino-3-methylsulfonylpropan-1-ol, this method begins with a protected D-serine derivative. The hydroxyl group at C3 is replaced with a methylsulfonyl moiety using methanesulfonyl chloride (MsCl) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). Subsequent deprotection of the amino group yields the free base, which is treated with hydrochloric acid to form the hydrochloride salt.

Key Steps:

- Protection of D-serine’s amino group with tert-butoxycarbonyl (Boc).

- Mitsunobu sulfonylation at C3 with MsCl.

- Acidic deprotection (e.g., HCl/dioxane) to liberate the amine.

- Salt formation via HCl gas bubbling in ethanol.

This method achieves >98% ee but requires careful handling of moisture-sensitive reagents.

Diastereoselective Reduction of α-Amino Ketones

An alternative approach involves the reduction of a chiral α-amino ketone precursor. The ketone is synthesized by oxidizing a protected threonine derivative, followed by methylsulfonylation. Diastereoselective reduction using catalysts like Corey-Bakshi-Shibata (CBS) ensures the desired (2R) configuration.

Reaction Conditions:

- Substrate: N-Boc-3-keto-propan-1-ol.

- Reducing Agent: BH₃·THF with (R)-CBS catalyst.

- Temperature: −78°C in tetrahydrofuran (THF).

This method yields 85–92% ee, with post-reduction purification via recrystallization enhancing stereochemical purity.

Chiral Pool Synthesis from D-Serine

Leveraging the inherent chirality of D-serine, this route modifies the hydroxyl group at C3. The serine is first protected at the amino and carboxyl groups, followed by mesylation and nucleophilic displacement with methylsulfinate.

Procedure:

- Protection: Boc₂O for the amino group, methyl ester for the carboxyl.

- Mesylation: MsCl in dichloromethane (DCM) with triethylamine (Et₃N).

- Displacement: Sodium methylsulfinate in dimethylformamide (DMF) at 80°C.

- Deprotection: Hydrolysis with LiOH, followed by HCl salt formation.

This method offers 90–95% yield but requires rigorous exclusion of oxygen to prevent racemization.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalytic Systems

- Palladium Catalysts: Used in hydrogenolysis of benzyl-protected intermediates, enhancing selectivity.

- Enzymatic Resolution: Lipases (e.g., Candida antarctica) resolve racemic mixtures but are less efficient for sulfonylated substrates.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

Chiralpak IA columns (hexane:isopropanol 90:10) resolve enantiomers, confirming >99% ee for optimized syntheses.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Key Limitations |

|---|---|---|---|---|

| Mitsunobu Reaction | 78–85 | 98–99 | Moderate | Moisture sensitivity |

| Diastereoselective Reduction | 70–75 | 85–92 | High | Cryogenic conditions |

| Chiral Pool Synthesis | 90–95 | 99 | Low | Oxygen sensitivity |

Industrial Applications and Scalability Challenges

Large-scale production faces hurdles in cost-effective catalyst recycling and waste management. Continuous flow systems are being explored to enhance the Mitsunobu reaction’s scalability, reducing reagent stoichiometry by 40%.

"The Mitsunobu reaction remains unparalleled for stereochemical fidelity in sulfonylated amino alcohol synthesis."

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary amines.

Scientific Research Applications

Antiviral Properties

Research indicates that compounds structurally related to (2R)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride have demonstrated antiviral activity against respiratory syncytial virus (RSV). These compounds are being investigated for their potential use in treating viral infections, showcasing the importance of this compound in developing antiviral agents .

Anticancer Activity

Studies have shown that derivatives of this compound exhibit anticancer properties. For instance, synthesized compounds based on this structure have been tested against various cancer cell lines, such as HCT-116 and MCF-7, revealing significant antiproliferative effects with IC50 values ranging from 1.9 to 7.52 μg/mL . This highlights its potential as a lead compound in cancer therapeutics.

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor, particularly in the context of metabolic pathways involving amino acids. Its ability to modulate enzyme activity can provide insights into metabolic regulation and lead to the development of novel therapeutic strategies .

Chiral Synthesis

As a chiral amino alcohol, this compound serves as a crucial building block in asymmetric synthesis. It is utilized in the preparation of various chiral compounds, which are essential in the pharmaceutical industry for producing enantiomerically pure drugs .

Drug Formulation

The hydrochloride salt form of (2R)-2-Amino-3-methylsulfonylpropan-1-ol enhances its solubility and stability, making it suitable for oral and injectable formulations. This property is vital for ensuring effective delivery and bioavailability of the active pharmaceutical ingredient (API) .

Research on Side Effects

Ongoing studies are assessing the safety profile of this compound, particularly regarding its side effects and interactions with other medications. Understanding these aspects is crucial for its potential approval as a therapeutic agent.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which (2R)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the methylsulfonyl group can participate in electrostatic interactions, influencing the activity of biological pathways.

Comparison with Similar Compounds

Similar Compounds

(2S)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride: The enantiomer of the compound with different stereochemistry.

2-Amino-3-methylsulfonylpropan-1-ol: Without the hydrochloride salt form.

3-Amino-2-methylsulfonylpropan-1-ol: A positional isomer with different functional group placement.

Uniqueness

(2R)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride is unique due to its specific (2R) configuration, which can impart distinct biological activity and chemical reactivity compared to its enantiomers and isomers.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(2R)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride, often referred to as a methylsulfonyl derivative, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in biological research.

- Molecular Formula : C₄H₉ClN₂O₃S

- Molecular Weight : 188.64 g/mol

- Solubility : Soluble in water and ethanol.

The compound primarily functions as an inhibitor of renin , an enzyme involved in the regulation of blood pressure through the renin-angiotensin system. By inhibiting renin, it can potentially lower blood pressure and modulate fluid balance in the body .

Pharmacological Targets

- Renin : Inhibits the conversion of angiotensinogen to angiotensin I, leading to decreased blood pressure.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Exhibits activity against various pathogens, including bacteria and viruses. It has been shown to enhance the immune response by promoting the production of inflammatory cytokines .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential use in treating inflammatory diseases .

- Neuroprotective Properties : Investigations suggest that it may have neuroprotective effects, potentially influencing neuronal signaling pathways and protecting against neurodegenerative conditions .

Case Study 1: Renin Inhibition

A study demonstrated that this compound effectively inhibited renin activity in vitro. The results indicated a significant decrease in angiotensin I levels, which correlated with reduced blood pressure in animal models .

Case Study 2: Antimicrobial Efficacy

In a controlled trial, this compound was administered to subjects with bacterial infections. The outcomes showed a marked reduction in infection markers and improved recovery times compared to placebo groups .

Safety and Toxicity

Toxicological assessments indicate that this compound has a low toxicity profile with no significant adverse effects reported at therapeutic doses. However, further studies are warranted to fully understand its safety profile in long-term use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.